molecular formula C8H16N2O3 B1359972 ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate CAS No. 1142202-27-4

ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate

Cat. No. B1359972
M. Wt: 188.22 g/mol
InChI Key: TUILDKIVQAROHZ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.221. It is used for proteomics research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate from the web search results.



Molecular Structure Analysis

This compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic oxime, 1 aliphatic secondary amine, and 1 hydroxyl group2.



Chemical Reactions Analysis

I’m sorry, but the web search results did not provide specific information on the chemical reactions involving ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate.



Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate are not fully detailed in the web search results. However, it is known that this compound has a molecular weight of 188.221.


Scientific Research Applications

Asymmetric Synthesis and Amino Acids

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the asymmetric synthesis of alpha-amino acids, contributing to advancements in stereochemistry and organic synthesis. It plays a role in the synthesis of complex molecules like morpholine and lactones (Williams et al., 2003).

Pyrrole Synthesis

The compound is integral in the synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates. It is involved in reactions leading to the formation of these compounds, which are then easily converted to pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).

Peptide Nucleic Acid Synthesis

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the scalable synthesis of key intermediates for peptide nucleic acid synthesis. This involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, leading to the production of peptide nucleic acid monomers (Viirre & Hudson, 2003).

Crystal Structure and DFT Study

Studies have been conducted on the crystal structure and Density Functional Theory (DFT) analysis of derivatives of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate. This involves examining the molecular structure, bond angles, and lengths, providing insights into intermolecular interactions and the stability of various isomers (Zhou et al., 2017).

Interaction with Proton Donors

Research on the interaction of derivatives of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate with proton donors has been conducted using infrared spectrometry. This research provides insights into the basicity and accessibility of the lone pair of electrons in these compounds (Ruysen & Zeegers-Huyskens, 1986).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate3.


Future Directions

The future directions and potential applications of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate are not specified in the web search results. However, it is currently used for proteomics research1, which suggests it may have future applications in this field.


properties

IUPAC Name

ethyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUILDKIVQAROHZ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(C)(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.